molecular formula C9H11Cl2NO B13048066 (3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL

(3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL

Cat. No.: B13048066
M. Wt: 220.09 g/mol
InChI Key: GDDRJIHKCNSDRF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group attached to a three-carbon chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination reactions using reagents like ammonia (NH3) or amines in the presence of catalysts to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the amino group or convert the hydroxyl group to a methylene group using reducing agents.

    Substitution: The amino and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, acylating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL
  • 3-Amino-3-(3,5-dichlorophenyl)propan-2-OL
  • 3-Amino-3-(2,4-dichlorophenyl)propan-1-OL

Uniqueness

(3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities compared to its analogs.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(3R)-3-amino-3-(3,5-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1

InChI Key

GDDRJIHKCNSDRF-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CCO)N

Origin of Product

United States

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